molecular formula C4H12N2O2S B1287113 N-(3-aminopropyl)methanesulfonamide CAS No. 88334-76-3

N-(3-aminopropyl)methanesulfonamide

Cat. No.: B1287113
CAS No.: 88334-76-3
M. Wt: 152.22 g/mol
InChI Key: VFSHLEHNCCVYOM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)methanesulfonamide: is an organic compound with the molecular formula C4H12N2O2S and a molecular weight of 152.22 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methanesulfonamide group. This compound is typically found in a solid state and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 3-aminopropylamine with methanesulfonyl chloride under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-aminopropyl)methanesulfonamide is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymatic reactions .

Comparison with Similar Compounds

  • N-(2-aminopropyl)methanesulfonamide
  • N-(4-aminobutyl)methanesulfonamide
  • N-(3-aminopropyl)benzenesulfonamide

Comparison: N-(3-aminopropyl)methanesulfonamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(3-aminopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSHLEHNCCVYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593002
Record name N-(3-Aminopropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88334-76-3
Record name N-(3-Aminopropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)methanesulfonamide
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